3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:
- Pyrido-pyrimidinone core: Provides a planar aromatic system that may facilitate interactions with biological targets.
- Piperazinyl group: The 4-(4-methoxyphenyl)piperazine substituent at position 2 enhances solubility and could modulate receptor binding .
While direct bioactivity data for this compound are absent in the provided evidence, its structural features align with known bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial pathways .
Properties
Molecular Formula |
C29H31N5O3S2 |
|---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H31N5O3S2/c1-37-22-12-10-20(11-13-22)31-15-17-32(18-16-31)26-23(27(35)33-14-6-5-9-25(33)30-26)19-24-28(36)34(29(38)39-24)21-7-3-2-4-8-21/h5-6,9-14,19,21H,2-4,7-8,15-18H2,1H3/b24-19- |
InChI Key |
VTQMXUGLSSJTKG-CLCOLTQESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C(=O)N4C=CC=CC4=N3)/C=C\5/C(=O)N(C(=S)S5)C6CCCCC6 |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C(=O)N4C=CC=CC4=N3)C=C5C(=O)N(C(=S)S5)C6CCCCC6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring, the introduction of the piperazine moiety, and the construction of the pyridopyrimidinone core. Typical reaction conditions may include:
Cyclization reactions: to form the thiazolidinone ring.
Nucleophilic substitution: to introduce the piperazine group.
Condensation reactions: to construct the pyridopyrimidinone core.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thiazolidinone ring may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
Synthesis of analogs: Modifying the structure to explore structure-activity relationships.
Catalysis: Using the compound as a catalyst in organic reactions.
Biology
Enzyme inhibition: Investigating the compound’s ability to inhibit specific enzymes.
Receptor binding: Studying interactions with biological receptors.
Medicine
Drug development: Exploring potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry
Material science: Investigating the compound’s properties for use in advanced materials.
Mechanism of Action
The mechanism by which the compound exerts its effects may involve:
Molecular targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thiazolidinone Derivatives
The thiazolidinone ring is a critical pharmacophore. Modifications here significantly alter physicochemical properties and activity:
*Calculated based on molecular formulas from structural analogs.
Key Observations :
- Cyclohexyl vs. Allyl-substituted analogs (e.g., ) may exhibit faster metabolic clearance .
- Piperazinyl Substituents : The 4-methoxyphenyl group in the target compound likely enhances binding to serotonin or dopamine receptors compared to ethyl or hydroxyethyl groups, as methoxy groups are common in CNS-active drugs .
Core Structure Comparisons
Pyrido[1,2-a]pyrimidin-4-one vs. Chromeno-pyrimidinones
reports a chromeno-pyrimidinone derivative with a piperidine substituent and thiourea linkage. Key differences:
- Aromaticity: The pyrido-pyrimidinone core (target compound) is more planar than chromeno-pyrimidinones, favoring intercalation with DNA or enzymes .
- Bioactivity: Chromeno-pyrimidinones show oral bioavailability and drug-like properties, suggesting the target compound may share these traits if solubility is optimized .
Thiazolidinone vs. Thieno-pyrimidinones
and highlight thieno-pyrimidinones and thiazolidine-4-one derivatives with antimicrobial and antioxidant activities. The target compound’s thiazolidinone-thioketone moiety may confer similar bioactivity, though the cyclohexyl and piperazinyl groups could enhance potency against resistant strains .
Computational and Predictive Insights
- Protein-Chemical Interaction Prediction : Methods combining mass spectrometry and structural data () could predict the target compound’s interactions with proteins like kinases or GPCRs, leveraging its piperazinyl and methoxyphenyl motifs .
Biological Activity
The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule featuring multiple functional groups that suggest potential biological activity. Its structural composition includes a thiazolidinone moiety and a pyrido[1,2-a]pyrimidin core, which are known for their pharmacological significance.
- Molecular Formula : C24H31N5O4S2
- Molecular Weight : Approximately 517.18 g/mol
- InChIKey : PDPXDKOZRHDRQH-MNDPQUGUSA-N
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections summarize key findings from various studies.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to the target molecule. For instance:
-
Mechanism of Action :
- The compound is believed to modulate enzyme activity and interact with specific receptors involved in tumor growth and proliferation. It may inhibit pathways critical for cancer cell survival.
- Case Studies :
Antimicrobial Activity
The compound's thiazolidinone structure is associated with notable antimicrobial properties:
-
Activity Spectrum :
- Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This broad-spectrum activity is attributed to its ability to disrupt bacterial cell wall synthesis.
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Cyclopentyl)-4-oxo-2-thioxo-1,3-thiazolidin | C22H24N4O2S3 | Different cycloalkane structure |
| 3-(Cyclohexyl)-4-Oxo-Pyrido[1,2-a]Pyrimidine | C23H27N5O2S2 | Similar core but lacks thiazolidine |
| 9-Methyl-Pyrido[1,2-a]Pyrimidine Derivative | C22H26N4O2S2 | Additional methyl group affecting activity |
The unique combination of cyclohexyl and thiazolidinone structures in the target compound enhances its potential biological activities compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
